(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid, with the chemical formula C₉H₉O₃F and a molecular weight of 184.16 g/mol, is a chiral compound characterized by the presence of a fluorophenyl group and a hydroxyl group attached to a propionic acid backbone. The compound is notable for its potential biological applications and is classified under the category of hydroxy acids. Its InChIKey is QPMLOIAOWWYEMI-QMMMGPOBSA-N, which aids in its identification in chemical databases .
These reactions are fundamental in synthetic organic chemistry and can be utilized for further modifications of the compound.
Research indicates that (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid exhibits various biological activities. It has been studied for its potential role as a metabolite and may have implications in pharmacological applications due to its structural similarity to known bioactive compounds. The specific biological pathways affected by this compound are still under investigation, but it is recognized for its potential in medicinal chemistry .
Several synthetic routes have been proposed for the preparation of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid:
These methods highlight the versatility in synthesizing (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid, catering to both laboratory-scale and industrial applications.
(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid has several potential applications:
These applications underline its significance in both academic research and industrial chemistry .
Interaction studies involving (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic processes, potentially influencing drug metabolism or efficacy. Further research is necessary to elucidate these interactions fully and understand their implications in therapeutic contexts .
Several compounds share structural similarities with (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid. Here are some notable comparisons:
Compound Name | CAS Number | Key Features |
---|---|---|
(R)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid | 124980-93-4 | Different fluorine substitution position |
(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid | 159415-52-8 | Chiral variant with different biological activity |
(R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid | 1932233-01-6 | Bromine substitution instead of fluorine |
2-(4-Fluorophenyl)propanoic Acid | 2723915 | Lacks hydroxyl group; different reactivity |
These compounds highlight the uniqueness of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid through its specific structural features and potential biological activities, making it a subject of interest in medicinal chemistry .